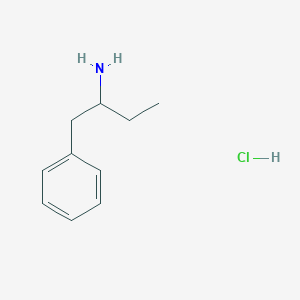

1-Phenyl-2-butanamine hydrochloride

Übersicht

Beschreibung

2-Amino-1-phenylbutane (hydrochloride) is a chemical compound characterized by an alpha-ethyl-benzeneethanamine structure. It is a derivative of amphetamine, featuring an ethyl group in the alpha position. This compound has emerged as a potential recreational drug and is used primarily in forensic and research applications .

Vorbereitungsmethoden

Die Synthese von 2-Amino-1-phenylbutan (Hydrochlorid) beinhaltet typischerweise die Reaktion von Phenylaceton mit Ammoniak und einem Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsverfahren können ähnliche Syntheserouten verwenden, jedoch in größerem Maßstab, mit zusätzlichen Reinigungsschritten, um hohe Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

2-Amino-1-phenylbutan (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die wichtigsten Produkte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-phenylbutan (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie für die Massenspektrometrie und andere analytische Techniken verwendet.

Biologie: Forschungsstudien verwenden diese Verbindung, um ihre Auswirkungen auf biologische Systeme zu verstehen, insbesondere ihre Wechselwirkung mit Neurotransmitter-Transportern.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und seine Rolle als Stimulans untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1-phenylbutan (Hydrochlorid) beinhaltet seine Wechselwirkung mit Neurotransmitter-Transportern, insbesondere Norepinephrin- und Dopamin-Transportern. Es bindet an diese Transporter, hemmt die Wiederaufnahme von Neurotransmittern und führt zu erhöhten Spiegeln von Norepinephrin und Dopamin im synaptischen Spalt. Dies führt zu einer verstärkten Neurotransmission und stimulierenden Wirkungen .

Wirkmechanismus

The mechanism of action of 2-Amino-1-phenylbutane (hydrochloride) involves its interaction with neurotransmitter transporters, particularly norepinephrine and dopamine transporters. It binds to these transporters, inhibiting the reuptake of neurotransmitters and leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-phenylbutan (Hydrochlorid) ähnelt anderen Amphetamin-Derivaten wie:

D-Amphetamin: Bekannt für seine starken stimulierenden Eigenschaften und seine Verwendung bei der Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS).

Methamphetamin: Ein starkes Stimulans des zentralen Nervensystems mit hohem Missbrauchspotenzial.

Phenethylamin: Eine natürlich vorkommende Verbindung mit stimulierenden Wirkungen.

Biologische Aktivität

1-Phenyl-2-butanamine hydrochloride, also known as (2S)-4-phenylbutan-2-amine hydrochloride, is a chiral amine compound with significant implications in medicinal chemistry and neuroscience. Its biological activity primarily involves interactions with neurotransmitter systems, particularly those related to dopamine and norepinephrine. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an alpha-ethyl-benzeneethanamine structure. The presence of the hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter transporters:

- Dopamine Transporters (DAT) : The compound inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is similar to that of traditional stimulants like amphetamines.

- Norepinephrine Transporters (NET) : It also inhibits norepinephrine reuptake, contributing to its stimulant effects .

The resultant increase in dopamine and norepinephrine levels can lead to enhanced mood and alertness, which is why this compound is being investigated for potential therapeutic applications in mood disorders and attention-deficit hyperactivity disorder (ADHD).

Biological Activity

The biological activities associated with this compound include:

- Stimulant Effects : Research indicates that this compound exhibits stimulant properties, producing effects such as increased heart rate and blood pressure, albeit less potent than traditional stimulants like epinephrine.

- Psychoactive Properties : Its psychoactive effects are similar to those of amphetamines, which have been linked to recreational use. Studies have shown that it can produce significant vasopressor effects.

Case Studies and Experimental Evidence

- Neurotransmitter Interaction Studies : In vitro studies have demonstrated that this compound can significantly inhibit the reuptake of both dopamine and norepinephrine. This was evidenced by increased synaptic concentrations of these neurotransmitters in experimental models .

- Comparative Studies : Comparative analyses involving other structurally similar compounds revealed that while this compound shares some stimulant properties with amphetamines, it has distinct pharmacological profiles that warrant further investigation into its therapeutic potential .

- Toxicological Assessments : Toxicity studies indicated that while there are stimulant effects, the risk profile may differ from traditional stimulants. Long-term studies are needed to evaluate chronic exposure risks .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTQCQVKUHGGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508458 | |

| Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20735-15-3 | |

| Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20735-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.